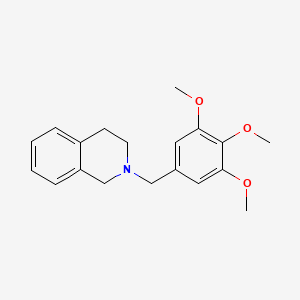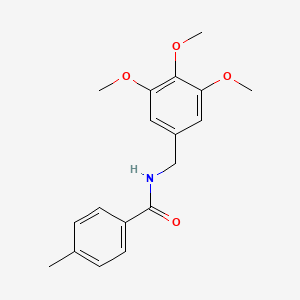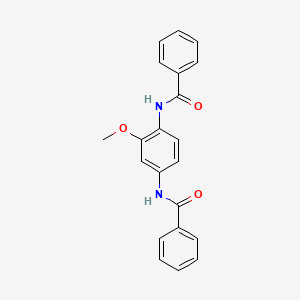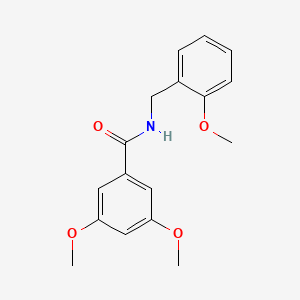
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, also known as AG-14699, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of triazine derivatives and has been shown to exhibit potent inhibitory activity against a range of kinases, including members of the epidermal growth factor receptor (EGFR) family.
Wirkmechanismus
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine exerts its inhibitory effects by binding to the ATP-binding site of the targeted kinases, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting cell proliferation. The compound has been shown to exhibit selectivity for certain kinases, which makes it a promising candidate for targeted therapy.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on kinase activity, N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has been shown to exhibit anti-inflammatory and anti-diabetic effects. The compound has been shown to reduce the expression of pro-inflammatory cytokines and to improve insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has several advantages for use in laboratory experiments. The compound exhibits potent inhibitory activity against a range of kinases, which makes it a valuable tool for studying kinase signaling pathways. Additionally, the compound has been shown to exhibit selectivity for certain kinases, which allows for targeted inhibition of specific signaling pathways.
One limitation of N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is its relatively low aqueous solubility, which can make it difficult to use in certain experimental settings. Additionally, the compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine. One area of interest is the development of more potent and selective inhibitors based on the structure of N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine and to identify potential biomarkers of response to the compound.
Another potential area of research is the use of N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine in combination with other targeted therapies for the treatment of cancer and other diseases. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine in humans.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine involves a multi-step process that includes the reaction of 4-fluoroaniline with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. The resulting product is then reacted with cyanogen bromide to yield the intermediate 4-(trifluoromethyl)phenyl isocyanate. This intermediate is subsequently reacted with guanidine to form the final product, N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. The compound has been shown to exhibit potent inhibitory activity against a range of kinases, including members of the EGFR family, which are known to play a critical role in tumor growth and progression.
Eigenschaften
IUPAC Name |
2-N-(4-fluorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N5/c11-5-1-3-6(4-2-5)16-9-18-7(10(12,13)14)17-8(15)19-9/h1-4H,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGGORMFDCFILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3,5]Triazine-2,4-diamine, N-(4-fluorophenyl)-6-trifluoromethyl- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide](/img/structure/B5777630.png)


![1-{[2-(methylthio)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777646.png)

![4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)
![3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5777667.png)
![3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777679.png)
![4-[(2-chloro-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5777687.png)
![3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5777688.png)
![2-[methyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5777709.png)


![N'-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5777729.png)